molecular formula C20H26N4O B2912082 1-Phenethyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea CAS No. 1235136-83-0

1-Phenethyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2912082
CAS No.: 1235136-83-0
M. Wt: 338.455
InChI Key: FSMORGRBMXQRLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenethyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex urea core, a structure known to facilitate strong and selective binding to biological targets, flanked by a phenethyl group and a piperidine ring substituted with a pyridinyl moiety . The presence of the 1-(pyridin-2-yl)piperidin-4-yl fragment is a notable structural feature, as this heteroaromatic system is a common pharmacophore found in ligands for various central nervous system (CNS) targets and is also present in compounds investigated for other therapeutic areas . Compounds with this general scaffold are frequently investigated as potential ligands for opioid receptors, including as part of structure-activity relationship (SAR) studies to develop novel analgesics or to understand receptor function . The primary value of this chemical for researchers lies in its use as a key intermediate or building block for the synthesis of more complex molecules, and as a critical tool compound for in vitro pharmacological assays to explore enzyme inhibition or receptor interaction. Its structure suggests potential for application in high-throughput screening campaigns and in the development of proprietary compound libraries for hit identification. This product is intended for research purposes only within a laboratory setting and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

1-(2-phenylethyl)-3-[(1-pyridin-2-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c25-20(22-13-9-17-6-2-1-3-7-17)23-16-18-10-14-24(15-11-18)19-8-4-5-12-21-19/h1-8,12,18H,9-11,13-16H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMORGRBMXQRLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCCC2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenethyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve:

Chemical Reactions Analysis

Types of Reactions

1-Phenethyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea undergoes various chemical reactions:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-Phenethyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea involves:

    Molecular Targets: It may target specific enzymes or receptors in the body, modulating their activity[][4].

    Pathways Involved: The compound may influence signaling pathways related to inflammation, cancer, or neurological disorders[][4].

Comparison with Similar Compounds

Structural Analog 1: 1-Phenyl-3-(1-((5-(1H-indol-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl)methyl)piperidin-4-yl)urea (Compound 31)

Key Differences :

  • Substituents : This compound features a pyrazolo-pyrimidine core substituted with morpholine and indole groups, unlike the target compound’s simpler phenethyl-urea-pyridine-piperidine architecture.
  • Pharmacological Implications: The pyrazolo-pyrimidine scaffold in Compound 31 suggests kinase or protease inhibition activity, whereas the target compound’s urea-piperidine-pyridine structure may target neurotransmitter receptors (e.g., sigma or opioid receptors) due to its resemblance to known ligands.

Table 1: Structural and Molecular Comparison

Compound Name Core Scaffold Heterocyclic Substituent Molecular Formula Molecular Weight
Target Compound Urea-piperidine Pyridin-2-yl C₂₁H₂₇N₅O¹ 373.5 g/mol
Compound 31 Urea-pyrazolo-pyrimidine Morpholin-4-yl C₂₈H₃₂N₈O₂ 512.6 g/mol
1-Phenethyl-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea Urea-piperidine Tetrahydro-2H-pyran-4-yl C₂₀H₃₁N₃O₂ 345.5 g/mol

Structural Analog 2: 1-Phenethyl-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea

Key Differences :

  • Substituent : The tetrahydro-2H-pyran-4-yl group replaces pyridin-2-yl, introducing an oxygen atom instead of a nitrogen atom.
  • Polarity and Basicity : The pyranyl group is less basic than pyridin-2-yl, reducing the likelihood of protonation at physiological pH. This may decrease membrane permeability but improve metabolic stability .

Patent-Based Analogs: Pyrido-Pyrimidinone Derivatives ()

  • Piperazine vs.
  • Benzodioxol Substituent : The 1,3-benzodioxol group in these patents suggests applications in central nervous system (CNS) disorders, implying that the target compound’s phenethyl group may similarly target CNS receptors .

Biological Activity

1-Phenethyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a complex structure that includes a phenethyl group and a piperidine moiety, which are known to influence various biological pathways.

Chemical Structure

The structural formula of this compound can be represented as follows:

C19H24N4O\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}

This compound consists of:

  • A phenethyl group
  • A pyridinyl substituent attached to a piperidinyl ring
  • A urea functional group

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

1. Antimicrobial Properties

A study evaluated the antimicrobial efficacy of various piperidine derivatives, including those structurally related to this compound). The results demonstrated promising activity against Mycobacterium tuberculosis, with some analogs showing minimum inhibitory concentrations (MICs) as low as 2.8 µM .

2. Cytotoxicity and Selectivity

The cytotoxic effects of this compound were assessed using HepG2 cell lines, revealing an IC20 value greater than 40 µM, indicating low cytotoxicity . This suggests that while the compound may have effective antimicrobial properties, it does not significantly harm human liver cells at these concentrations.

3. Structure–Activity Relationship (SAR)

The structure–activity relationship studies highlighted the importance of specific substitutions on the piperidine ring. Modifications to the core structure influenced both antimicrobial activity and cytotoxicity. For instance, replacing certain groups resulted in a loss of activity, underscoring the delicate balance required in drug design .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialActive against Mycobacterium tuberculosis (MIC: 2.8 µM)
CytotoxicityLow cytotoxicity (IC20 > 40 µM)
SAR InsightsSpecific substitutions crucial for maintaining activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.